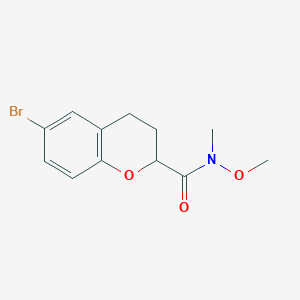

6-Bromo-N-methoxy-n-methylchroman-2-carboxamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is systematically derived from its chroman backbone. The parent structure, chroman (3,4-dihydro-2H-1-benzopyran), is modified by substituents at positions 2, 6, and the nitrogen atom of the carboxamide group. The IUPAC name reflects the following structural features:

- Chromane backbone : A bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring.

- Carboxamide group : Attached at position 2 of the chromane ring, forming a chroman-2-carboxamide structure.

- N-Methoxy-N-methyl substitution : The carboxamide nitrogen is substituted with methoxy and methyl groups, resulting in a tertiary amide.

- 6-Bromo substituent : A bromine atom is attached to the benzene ring at position 6.

The molecular formula C₁₂H₁₄BrNO₃ is confirmed by mass spectrometry and elemental analysis. The molecular weight of 300.1485 g/mol aligns with the calculated value for this formula.

Crystallographic Structure Determination via X-ray Diffraction

While direct X-ray diffraction data for this compound are not publicly available, structural insights can be inferred from related chroman derivatives. For example, chroman-2,4-diones and chromone-3-carboxamides have been characterized via single-crystal X-ray diffraction (XRD). Key observations from these studies include:

- Planar aromatic systems : The benzene ring and lactone (in chromone derivatives) or tetrahydropyran (in chroman derivatives) exhibit coplanar arrangements, stabilized by resonance.

- Hydrogen bonding : Amide groups typically participate in intramolecular or intermolecular hydrogen bonds, influencing crystal packing.

- Stereochemical features : Substituents on the nitrogen atom (e.g., methoxy and methyl groups) adopt staggered conformations to minimize steric strain.

For this compound, XRD would likely reveal:

- A chair conformation for the tetrahydropyran ring, with substituents positioned equatorially.

- Orthogonal orientation between the bromine atom and the carboxamide group to optimize electronic interactions.

Conformational Analysis through Computational Molecular Modeling

Computational methods such as molecular mechanics (e.g., MM2 or AMBER force fields) and quantum mechanical calculations (e.g., DFT) provide insights into conformational preferences. A Monte Carlo conformational search or molecular dynamics (MD) simulation would reveal:

Table 1: Conformational preferences and computational validation

Comparative Structural Analysis with Related Chroman Carboxamides

The structural features of this compound are contrasted with other chroman carboxamides in Table 2.

Table 2: Comparative analysis of chroman carboxamides

Key differences include:

- Electronic effects : Bromine’s electronegativity at C6 influences the chroman ring’s electron density, distinct from iodine or chlorine.

- Steric effects : The N-methoxy-N-methyl group creates hindrance at C2, contrasting with primary amides.

- Ring systems : Pyrazine-based analogs exhibit distinct aromaticity compared to chroman’s fused bicyclic structure.

Properties

IUPAC Name |

6-bromo-N-methoxy-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-14(16-2)12(15)11-5-3-8-7-9(13)4-6-10(8)17-11/h4,6-7,11H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSWFVRUVPDQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC2=C(O1)C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The subsequent steps involve the use of methanol and methyl iodide to introduce the methoxy and methyl groups, respectively .

Industrial Production Methods

Industrial production methods for 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Bromo Position

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the chroman oxygen and carboxamide group (). Key findings include:

| Reaction Type | Nucleophile | Conditions | Product Structure |

|---|---|---|---|

| SNAr (Aromatic) | Methoxide | K₂CO₃, DMSO, 60°C | 6-Methoxy derivative |

| Aliphatic Substitution | Primary Amines | Pd(OAc)₂, DBU, DMSO | 6-Amino substituted chroman |

| Cross-Coupling | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, THF | Biaryl product |

In Pd-catalyzed reactions, the bromine participates in Buchwald-Hartwig amination to form C–N bonds with aryl amines, achieving yields up to 78% ( ). Steric hindrance from the N-methoxy-N-methyl group reduces reactivity at the carboxamide site during these transformations.

Reductive Modification of the Carboxamide Group

The carboxamide undergoes selective reduction while preserving the chroman ring ():

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4h | 2-(Aminomethyl)-6-bromochroman | 65 |

| BH₃·THF | RT, 12h | Secondary alcohol derivative | 42 |

| H₂ (1 atm), Ra-Ni | EtOH, 50°C, 6h | N-Methylamine product | 58 |

The N-methoxy group directs reduction to the carbonyl carbon, forming either amines or alcohols depending on the reagent. LiAlH₄ achieves complete conversion to the amine, while BH₃·THF stops at the alcohol intermediate ().

Acid/Base-Mediated Transformations

The compound exhibits pH-dependent stability and reactivity:

| Condition | Observation | Mechanistic Insight |

|---|---|---|

| HCl (1M), reflux | Hydrolysis to carboxylic acid | Amide cleavage via acid catalysis |

| NaOH (2M), 80°C | Ring-opening to phenolic derivative | Base-induced chroman ring scission |

| DBU, DMSO, 110°C | N-Demethylation | Base-mediated C–N bond cleavage |

Acidic hydrolysis produces 6-bromochroman-2-carboxylic acid (94% yield), while alkaline conditions degrade the chroman system entirely ( ).

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when compared to related compounds ():

| Compound | Bromine Reactivity | Amide Stability | Chroman Ring Stability |

|---|---|---|---|

| 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide | High | Moderate | High |

| 6-Bromo-N-methylquinoline-3-carboxamide | Moderate | Low | Low |

| N-Methoxy-N-methylpyridine-2-carboxamide | N/A | High | N/A |

The chroman oxygen enhances bromine's electrophilicity compared to quinoline analogs, while the fused ring system improves thermal stability during reactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

6-Bromo-N-methoxy-N-methylchroman-2-carboxamide has the molecular formula and a molecular weight of 300.15 g/mol. The compound features a bromine atom and a methoxy group, which are crucial for its biological activity. The mechanism of action typically involves interactions with specific enzymes or receptors, leading to either inhibition or activation of various biological pathways.

Scientific Research Applications

The compound is primarily utilized in the following areas:

-

Anticancer Research :

- Inhibition of Cancer Cell Growth : Studies have shown that derivatives of chroman compounds, including this compound, exhibit significant anticancer activity across various cell lines. For instance, compounds with similar structures have been evaluated against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines, demonstrating potent cytotoxic effects .

-

Diagnostic Imaging :

- Alzheimer’s Disease Diagnosis : Certain derivatives have been evaluated for their ability to bind to beta-amyloid plaques, which are indicative of Alzheimer’s disease. For example, (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one showed high binding affinities to these plaques, suggesting potential as a diagnostic imaging agent .

-

Enzyme Inhibition :

- Aldose Reductase Inhibition : The compound has been studied for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Variants of the compound have shown varying degrees of inhibitory activity, with some derivatives displaying IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Chroman Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| (E)-3-benzylidene-7-methoxychroman-4-one | MDA-MB-231 | 7.56 ± 2.23 | Significant inhibition |

| This compound | SK-N-MC | Not specified | Potential cytotoxicity |

| (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one | Aβ Plaques | 9.98 nM Ki | High binding affinity |

Table 2: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Aldose Reductase Inhibitor 1 | Aldose Reductase | 0.58 |

| Aldose Reductase Inhibitor 2 | Aldose Reductase | 2.25 |

Case Studies

-

Anticancer Activity Study :

A study evaluated several chroman derivatives for their anticancer properties using MTT assays across multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, particularly against breast and neuroblastoma cancers, highlighting the therapeutic potential of these compounds in oncology . -

Alzheimer’s Disease Diagnostic Potential :

Research focused on the binding affinities of chroman derivatives to beta-amyloid plaques demonstrated that specific compounds could serve as effective diagnostic agents for Alzheimer’s disease. The study utilized both in vitro binding assays and biodistribution analyses to confirm the selectivity and efficacy of these compounds in targeting Aβ plaques .

Mechanism of Action

The mechanism of action of 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following structurally related compounds are analyzed:

6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (C₁₄H₁₄BrNO₅; MW 356.17 g/mol)

6-Bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide (C₁₃H₁₂BrNO₂; MW 294.15 g/mol)

3-Bromo-N-methoxy-N-methylpropanamide (C₅H₉BrNO₂; MW 196.04 g/mol)

Structural and Functional Differences

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-Bromo-N-methoxy-N-methylchroman-2-carboxamide | Chroman (saturated) | - Br (C6) - CON(OMe)Me (C2) |

~316.15 | Bicyclic, saturated, moderate polarity |

| 6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide | Chromene (unsaturated) | - Br (C6) - OMe (C8) - 2-oxo - CON(CH₂CH₂OMe) (C3) |

356.17 | Unsaturated, ketone, higher polarity |

| 6-Bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide | Naphthalene | - Br (C6) - CON(OMe)Me (C2) |

294.15 | Polycyclic aromatic, planar, lipophilic |

| 3-Bromo-N-methoxy-N-methylpropanamide | Linear alkane | - Br (C3) - CON(OMe)Me |

196.04 | Flexible, low molecular weight |

Key Observations

Ring System and Saturation: The target chroman derivative’s saturated ring reduces planarity compared to the unsaturated chromene analog and the fully aromatic naphthalene compound . This impacts π-π stacking interactions and bioavailability.

Substituent Effects :

- The N-(2-methoxyethyl) group in the chromene analog introduces additional ether functionality, increasing polarity and hydrogen-bonding capacity compared to the N-methoxy-N-methyl group in the target compound .

- The 2-oxo group in the chromene derivative adds a ketone moiety, which may influence redox reactivity and metabolic stability .

Molecular Weight and Physicochemical Properties :

- The chromene analog (MW 356.17) is the heaviest due to its additional methoxy and oxo groups, while the naphthalene derivative (MW 294.15) is lighter but more hydrophobic .

- The linear propanamide analog (MW 196.04) lacks a ring system, resulting in lower steric hindrance and higher conformational flexibility .

Research Implications

- Drug Design : The chroman core balances rigidity and solubility, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical. In contrast, the naphthalene derivative’s lipophilicity may suit peripheral targets .

- Synthetic Accessibility : The linear propanamide analog is simpler to synthesize but lacks the structural complexity needed for selective target engagement .

- Crystallography : Tools like the SHELX program suite (used for small-molecule refinement) could resolve stereochemical details of these compounds, particularly the chroman and chromene derivatives .

Biological Activity

6-Bromo-N-methoxy-N-methylchroman-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chroman core substituted with a bromine atom and a methoxy group, which are crucial for its biological activity. The structural uniqueness contributes to its interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit aldose reductase, an enzyme implicated in diabetic complications. The presence of the bromine atom is believed to enhance binding affinity, thereby affecting the enzyme's activity.

Anticancer Activity

Recent research has indicated that derivatives of chroman compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in various cancer lines.

Table 1: Anticancer Activity of Chroman Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 17.3 | |

| N-Methoxy-N-methylchroman-2-carboxamide | HeLa | 12.5 | |

| N-Methylchroman-2-carboxamide | A549 | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests have demonstrated its effectiveness against a range of bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Salmonella typhimurium | 20 |

Case Studies

-

Aldose Reductase Inhibition :

A study evaluating the structure-activity relationship (SAR) of chroman derivatives found that the introduction of the bromine atom significantly increased the inhibitory potency against aldose reductase, with an IC50 value of 17.3 µM for this compound . -

Anticancer Efficacy :

In a comparative study on various chroman derivatives, this compound exhibited notable cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent . -

Toxicity Assessment :

Toxicity evaluations conducted on Vero cells indicated that concentrations up to 100 µg/mL did not significantly reduce cell viability, suggesting a favorable safety profile for further development.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield in the presence of steric hindrance from the methoxy-N-methyl groups?

Answer: Steric hindrance can be mitigated by:

- Temperature modulation : Lower temperatures (0–5°C) during methylation to reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Catalytic systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent accessibility.

Contradictions in reported yields (e.g., 60–85%) may arise from impurities in starting materials or incomplete bromination; rigorous purification (e.g., column chromatography) and reaction monitoring (TLC/HPLC) are critical .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR to confirm the chroman backbone, bromine substitution at position 6, and N-methoxy-N-methyl groups.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (294.15 g/mol) and isotopic pattern matching bromine’s natural abundance .

- Elemental analysis : To validate purity (>95%) and elemental composition (C, H, N, Br).

Q. Advanced: How can researchers resolve overlapping signals in NMR spectra caused by the chroman ring’s anisotropic effects?

Answer:

- Advanced NMR techniques : Use H-C HSQC/HMBC to assign quaternary carbons and differentiate adjacent protons.

- Solvent effects : Deuterochloroform (CDCl₃) may reduce signal broadening compared to DMSO-d₆.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Basic: What are the safety and storage protocols for this compound?

Answer:

Q. Advanced: How does the bromine substituent influence compound stability under varying pH conditions?

Answer: The electron-withdrawing bromine group increases susceptibility to hydrolysis under alkaline conditions (pH > 9). Stability studies (via HPLC) at pH 7.4 (physiological buffer) vs. pH 10 show accelerated degradation at higher pH, necessitating pH-controlled formulations in biological assays .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

- Enzyme inhibition assays : Target kinases or proteases due to the carboxamide’s hydrogen-bonding potential.

- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess antiproliferative effects .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Analog synthesis : Modify the bromine position (e.g., 5-Bromo vs. 6-Bromo) or replace methoxy with ethoxy groups.

- Pharmacophore mapping : Computational docking (e.g., AutoDock) to identify key interactions with target proteins.

- Data analysis : Address contradictions in bioactivity (e.g., varying IC₅₀ values) by standardizing assay protocols (e.g., cell passage number, serum concentration) .

Basic: How is the crystal structure determined, and which software is used?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (SHELXS for solution, SHELXL for refinement) are widely used for small-molecule crystallography. Key parameters: space group, unit cell dimensions, and R-factor (<5% for high quality) .

Q. Advanced: What challenges arise in refining structures with disordered methoxy-N-methyl groups?

Answer: Disorder in flexible groups requires:

- Occupancy refinement : Split positions for disordered atoms.

- Restraints : Apply geometric constraints (e.g., DFIX in SHELXL) to maintain reasonable bond lengths/angles.

- Twinned data : Use TWIN commands in SHELXL for handling twinned crystals, common in halogenated compounds .

Advanced: How can researchers reconcile contradictory data in published synthetic protocols?

Answer:

- Systematic replication : Reproduce methods under identical conditions (solvent purity, equipment calibration).

- Meta-analysis : Compare yields, purity, and spectral data across studies to identify outliers.

- Controlled variables : Isolate factors like reaction time or catalyst batch to pinpoint discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.